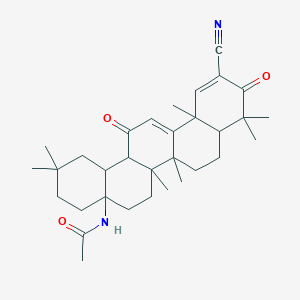![molecular formula C25H34FN3O B10835381 3-[5-((4-methylpiperazin-1-yl)methyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine](/img/structure/B10835381.png)
3-[5-((4-methylpiperazin-1-yl)methyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29334795-Compound-61 is a small molecular drug with a molecular weight of 411.6. It is known for its significant biological activity and potential therapeutic applications. The compound has been studied extensively for its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of PMID29334795-Compound-61 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of α,β-unsaturated aldehydes, which are treated with sodium borohydride to form the air-stable phosphine–borane product. This method yields high enantioselectivities (up to 99%) for the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
PMID29334795-Compound-61 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
PMID29334795-Compound-61 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its interactions with various enzymes and receptors, providing insights into cellular processes. In medicine, the compound is investigated for its potential therapeutic effects, including its role as an antagonist or agonist for specific receptors. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of PMID29334795-Compound-61 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of an enzyme or block the binding of a natural ligand to a receptor. The pathways involved in these interactions can vary depending on the specific target and the biological context .
Comparison with Similar Compounds
PMID29334795-Compound-61 can be compared with other similar compounds based on its structure and biological activity. Similar compounds may include other small molecular drugs with comparable molecular weights and functional groups. The uniqueness of PMID29334795-Compound-61 lies in its specific interactions with biological targets and its potential therapeutic applications. Some similar compounds include those that share structural motifs or have similar pharmacological profiles .
Properties
Molecular Formula |
C25H34FN3O |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
3-[1-(4-fluorophenyl)-5-[(4-methylpiperazin-1-yl)methyl]-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C25H34FN3O/c1-27(2)12-4-11-25(22-6-8-23(26)9-7-22)24-10-5-20(17-21(24)19-30-25)18-29-15-13-28(3)14-16-29/h5-10,17H,4,11-16,18-19H2,1-3H3 |
InChI Key |
SJDALWQXTPZZQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)C(OC3)(CCCN(C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835298.png)

![Methyl 9-(4-chloro-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10835316.png)
![2-fluoro-N-[3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B10835322.png)
![2-(2,2-Dimethylpropyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one](/img/structure/B10835324.png)


![4-[4-(1-Propan-2-ylpiperidin-4-yl)oxypiperidin-1-yl]benzonitrile](/img/structure/B10835341.png)

![1-[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol](/img/structure/B10835347.png)
![7-[4-[3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10835364.png)

![[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-cyclopentylmethanol](/img/structure/B10835375.png)
![7-[4-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10835387.png)
